An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Oleate
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Oleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl oleate (C₁₉H₃₆O₂), the methyl ester of oleic acid, is a monounsaturated fatty acid ester that serves as a crucial building block in a diverse range of applications, from biofuels and lubricants to cosmetics and pharmaceuticals. Its unique combination of physical and chemical characteristics makes it a subject of significant interest in both academic research and industrial development. This technical guide provides a comprehensive overview of the core physical and chemical properties of methyl oleate, complete with tabulated data, detailed experimental protocols, and visualizations of key chemical transformations.
Physical Properties of Methyl Oleate
The physical properties of methyl oleate are fundamental to its application and handling. These properties are summarized in the table below, followed by generalized experimental protocols for their determination.
Table 1: Physical Properties of Methyl Oleate
| Property | Value | Units | Conditions |
| Molecular Formula | C₁₉H₃₆O₂ | - | - |
| Molecular Weight | 296.49 | g/mol | - |
| Appearance | Colorless to pale yellow liquid | - | Room Temperature |
| Odor | Mild, fatty | - | - |
| Density | 0.874 | g/mL | 20 °C |
| Boiling Point | 218 | °C | 20 mmHg |
| ~351-353 | °C | 760 mmHg (with decomposition) | |
| Melting Point | -19.9 to -20 | °C | - |
| Solubility in Water | Insoluble | - | 20 °C |
| Solubility in Organic Solvents | Miscible | - | Ethanol, ether, chloroform |
| Refractive Index (n_D) | 1.451 - 1.458 | - | 20 °C |
| Kinematic Viscosity | ~5.7-7 | cSt (mm²/s) | 20 °C |
| Flash Point | >110 | °C | Closed Cup |
Experimental Protocols for Physical Property Determination
The following are generalized protocols for determining the key physical properties of methyl oleate, based on standard methodologies.
1. Density Measurement (Based on ASTM D4052)
-
Principle: This method utilizes a digital density meter that measures the oscillation period of a U-shaped tube filled with the sample. The density is calculated from this period.
-
Apparatus: Digital density meter, syringe for sample injection, constant temperature bath.
-
Procedure:
-
Calibrate the digital density meter with dry air and distilled water at the desired temperature (e.g., 20 °C).
-
Equilibrate the methyl oleate sample to the measurement temperature.
-
Inject the sample into the U-tube of the density meter, ensuring no air bubbles are present.
-
Allow the reading to stabilize and record the density value.
-
Clean the U-tube with an appropriate solvent (e.g., ethanol or acetone) and dry it before the next measurement.
-
2. Boiling Point Determination (Based on ASTM D1078)
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Principle: This method involves distilling a small sample of the liquid under controlled conditions to determine the temperature at which it boils at a specific pressure.
-
Apparatus: Distillation flask, condenser, thermometer, heating mantle, pressure gauge (for vacuum distillation).
-
Procedure:
-
Place a measured volume of methyl oleate into the distillation flask along with boiling chips.
-
Set up the distillation apparatus. For temperatures above 250 °C, vacuum distillation is recommended to prevent decomposition.
-
If performing vacuum distillation, connect the apparatus to a vacuum pump and reduce the pressure to the desired level (e.g., 20 mmHg).
-
Begin heating the flask and record the temperature at which the liquid begins to boil and a steady stream of condensate is observed.
-
Correct the observed boiling point to standard atmospheric pressure if necessary using a nomograph.
-
3. Melting Point Determination (Based on ASTM D5950)
-
Principle: This method involves cooling a sample until it solidifies and then slowly heating it while observing the temperature at which it transitions from a solid to a liquid.
-
Apparatus: Capillary tube melting point apparatus, thermometer.
-
Procedure:
-
Introduce a small amount of liquid methyl oleate into a capillary tube.
-
Freeze the sample to a solid state.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample slowly (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature range from the point at which the first drop of liquid appears to when the entire sample becomes a clear liquid.
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4. Water Solubility Determination (Based on OECD Guideline 105)
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Principle: The flask method involves shaking a mixture of the test substance and water until saturation is reached, followed by the determination of the concentration of the substance in the aqueous phase.
-
Apparatus: Flask with a stirrer, constant temperature bath, analytical instrument for concentration measurement (e.g., GC-MS).
-
Procedure:
-
Add an excess amount of methyl oleate to a known volume of distilled water in a flask.
-
Stir the mixture in a constant temperature bath (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Allow the mixture to settle, separating the aqueous phase from the undissolved methyl oleate.
-
Carefully take a sample of the aqueous phase, ensuring no undissolved droplets are included.
-
Analyze the concentration of methyl oleate in the aqueous sample using a suitable analytical method. Given its very low solubility, this will likely be below the detection limits of many standard methods.
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5. Refractive Index Measurement (Based on ASTM D1218)
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Principle: An Abbe refractometer is used to measure the refractive index of a liquid by observing the critical angle of refraction of a light beam passing through the sample.
-
Apparatus: Abbe refractometer with a constant temperature circulator, light source.
-
Procedure:
-
Calibrate the refractometer using a standard of known refractive index.
-
Ensure the prism surfaces are clean and dry.
-
Apply a few drops of the methyl oleate sample to the lower prism.
-
Close the prisms and allow the sample to reach the desired temperature (e.g., 20 °C).
-
Adjust the instrument to bring the dividing line between the light and dark fields into the center of the crosshairs.
-
Read the refractive index from the instrument's scale.
-
6. Kinematic Viscosity Measurement (Based on ASTM D445)
-
Principle: This method measures the time it takes for a fixed volume of liquid to flow under gravity through a calibrated glass capillary viscometer.
-
Apparatus: Calibrated glass capillary viscometer (e.g., Cannon-Fenske), constant temperature bath, stopwatch.
-
Procedure:
-
Select a viscometer for which the flow time will be within the recommended range (typically 200 to 1000 seconds).
-
Charge the viscometer with the methyl oleate sample.
-
Place the viscometer in the constant temperature bath and allow it to equilibrate.
-
Using suction, draw the liquid level up above the upper timing mark.
-
Release the suction and measure the time it takes for the liquid meniscus to pass from the upper to the lower timing mark.
-
Calculate the kinematic viscosity by multiplying the flow time by the viscometer's calibration constant.
-
7. Flash Point Determination (Based on ASTM D93)
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Principle: The Pensky-Martens closed-cup tester heats a sample in a closed cup, and a small flame is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite.
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Apparatus: Pensky-Martens closed-cup flash point tester.
-
Procedure:
-
Fill the test cup with methyl oleate to the specified level.
-
Place the lid on the cup and begin heating and stirring at the prescribed rates.
-
At regular temperature intervals, apply the test flame by dipping it into the vapor space.
-
Record the temperature at which a distinct flash is observed inside the cup.
-
Chemical Properties of Methyl Oleate
Methyl oleate's chemical reactivity is primarily dictated by its ester functional group and the carbon-carbon double bond in the oleic acid chain.
Key Chemical Reactions
1. Transesterification: This is a crucial reaction for the production of biodiesel. Methyl oleate can be produced by the transesterification of triglycerides (found in vegetable oils and animal fats) with methanol in the presence of a catalyst (typically a strong base like sodium hydroxide or a strong acid).[1][2] The reaction proceeds in a stepwise manner, converting triglycerides to diglycerides, then monoglycerides, and finally to glycerol and fatty acid methyl esters.[1]
Caption: Stepwise transesterification of a triglyceride to produce methyl esters and glycerol.
2. Oxidation: The double bond in the methyl oleate molecule is susceptible to oxidation. This process can occur via autoxidation in the presence of air, leading to the formation of hydroperoxides, which can then decompose into a variety of secondary oxidation products like aldehydes and ketones.[3] This is a key consideration for the storage and stability of methyl oleate and biodiesel.
Caption: Simplified free-radical mechanism for the autoxidation of methyl oleate.
3. Hydrolysis: The ester linkage in methyl oleate can be hydrolyzed back to oleic acid and methanol. This reaction is typically catalyzed by acids or bases. Base-catalyzed hydrolysis (saponification) is used in the production of soaps.
4. Hydrogenation: The double bond can be saturated through catalytic hydrogenation to produce methyl stearate, a saturated fatty acid methyl ester.
Experimental Protocols for Chemical Characterization and Reactions
1. Synthesis of Methyl Oleate via Fischer Esterification
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Principle: Fischer esterification involves the acid-catalyzed reaction of a carboxylic acid (oleic acid) with an alcohol (methanol) to form an ester (methyl oleate) and water. The reaction is reversible, so an excess of methanol is often used to drive the equilibrium towards the product side.[4]
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Apparatus: Round-bottom flask, reflux condenser, heating mantle, separatory funnel.
-
Procedure:
-
To a round-bottom flask, add oleic acid and an excess of methanol.
-
Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Attach a reflux condenser and heat the mixture to reflux for a specified time (e.g., 1-2 hours).
-
After cooling, transfer the reaction mixture to a separatory funnel.
-
Wash the mixture with water to remove excess methanol and acid, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining acid.
-
Wash again with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the crude methyl oleate.
-
Purify the product by vacuum distillation.
-
2. Monitoring Oxidation
-
Principle: The extent of oxidation can be monitored by measuring the formation of primary oxidation products (hydroperoxides) or secondary oxidation products. The Rancimat method is an accelerated aging test that measures the induction period before rapid oxidation occurs.[3]
-
Apparatus: Rancimat instrument, reaction vessel, air pump, conductivity measuring cell.
-
Procedure:
-
Place a precise amount of the methyl oleate sample into the reaction vessel.
-
Heat the sample to a constant high temperature (e.g., 110 °C) while bubbling a constant stream of purified air through it.
-
The volatile oxidation products are carried by the air stream into a measuring vessel containing distilled water.
-
The instrument continuously measures the conductivity of the water. A sharp increase in conductivity indicates the end of the induction period and the onset of rapid oxidation.
-
3. Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC-MS is a powerful analytical technique for separating and identifying the components of a mixture. The gas chromatograph separates the components based on their boiling points and interactions with the stationary phase, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, allowing for its identification.
-
Apparatus: Gas chromatograph coupled to a mass spectrometer, capillary column suitable for fatty acid methyl ester analysis.
-
Procedure:
-
Prepare a dilute solution of the methyl oleate sample in a suitable solvent (e.g., hexane).
-
Inject a small volume of the solution into the GC.
-
The sample is vaporized and carried by an inert gas through the capillary column, where separation occurs.
-
The separated components elute from the column and enter the mass spectrometer, where they are ionized and fragmented.
-
The mass spectrum of each component is recorded and can be compared to a library of known spectra for identification.
-
4. Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of methyl oleate. The chemical shifts, splitting patterns, and integration of the signals can be used to confirm the presence of specific functional groups and the overall structure of the molecule.
-
Apparatus: NMR spectrometer.
-
Procedure:
-
Dissolve a small amount of the methyl oleate sample in a deuterated solvent (e.g., CDCl₃).
-
Place the sample in an NMR tube and insert it into the spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra.
-
Process and analyze the spectra to identify the characteristic signals for the methyl ester group, the double bond, and the aliphatic chain. For example, in the ¹H NMR spectrum, the methoxy protons of the ester typically appear as a singlet around 3.6 ppm.[5][6][7]
-
5. Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations. The resulting spectrum shows absorption bands at specific frequencies corresponding to the different functional groups present in the molecule.
-
Apparatus: FTIR spectrometer.
-
Procedure:
-
Place a drop of the liquid methyl oleate sample between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Place the sample in the FTIR spectrometer and acquire the spectrum.
-
Analyze the spectrum for characteristic absorption bands, such as the C=O stretch of the ester group (around 1740 cm⁻¹) and the C=C stretch of the double bond (around 1655 cm⁻¹).
-
Conclusion
Methyl oleate is a versatile oleochemical with a well-defined set of physical and chemical properties that are critical to its wide-ranging applications. Understanding these properties and the methods used for their determination is essential for researchers, scientists, and drug development professionals working with this compound. The data and protocols presented in this guide offer a solid foundation for the effective utilization and further investigation of methyl oleate in various scientific and industrial endeavors.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. Oxidation Kinetics of Neat Methyl Oleate and as a Blend with Solketal [mdpi.com]
- 4. cerritos.edu [cerritos.edu]
- 5. redalyc.org [redalyc.org]
- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: 1H-NMR SPECTROSCOPY OF FATTY ACIDS AND THEIR DERIVATIVES [orgspectroscopyint.blogspot.com]
- 7. sciepub.com [sciepub.com]
